

DTPD-Q CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DTPD-Q**

Cat. No.: **B12373479**

[Get Quote](#)

An In-depth Technical Guide to **DTPD-Q**

This technical guide provides a comprehensive overview of 2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione (**DTPD-Q**), an oxidized derivative of the antioxidant N,N'-di(o-tolyl)-p-phenylenediamine (DTPD). **DTPD-Q** is an environmental contaminant found in roadway runoff, soils, and products made from recycled tire rubber.^[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, biological activity, experimental protocols, and associated signaling pathways.

Core Chemical and Physical Properties

DTPD-Q is a quinone derivative that has been identified as a transformation product of DTPD, a substituted p-phenylenediamine used in industrial applications, particularly in rubber manufacturing.^{[2][3]}

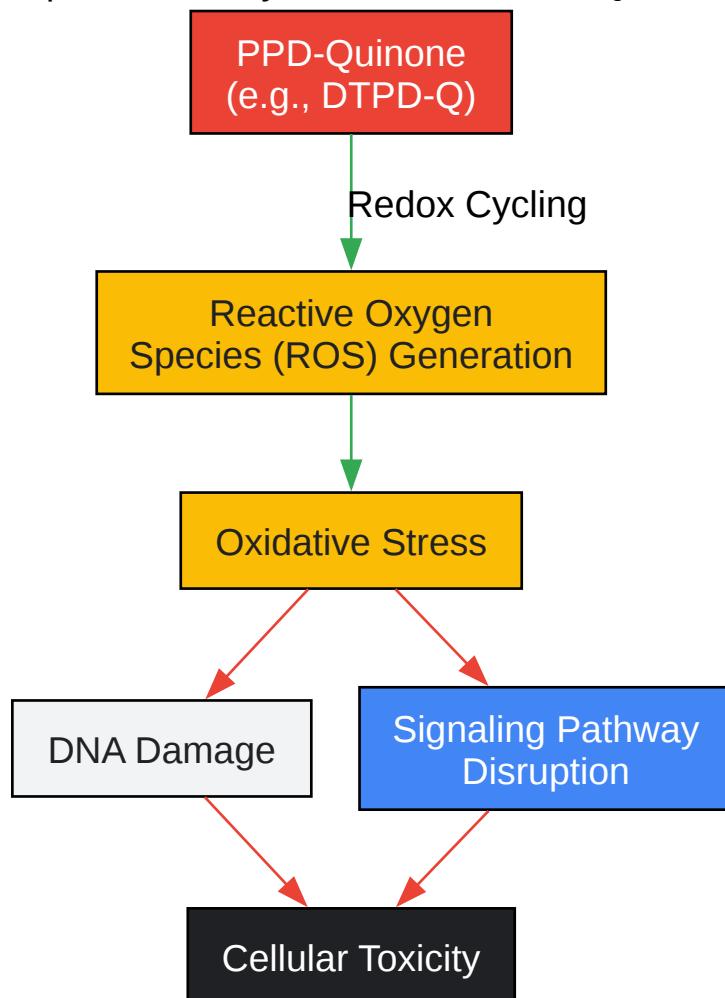
Property	Value	Reference
CAS Number	252950-56-4	[1] [3] [4]
Molecular Formula	C ₂₀ H ₁₈ N ₂ O ₂	[1] [4]
Molecular Weight	318.37 g/mol	[3]
IUPAC Name	2,5-bis[(2-methylphenyl)amino]-2,5-cyclohexadiene-1,4-dione	[4]
Synonyms	DTPD-quinone, 2,5-Bis(o-tolylamino)cyclohexa-2,5-diene-1,4-dione	[1] [4]
Appearance	Yellow to brown solid	[3]
SMILES	O=C1C=C(C(C=C1NC2=C(C=C=C2)O)NC3=C(C)C=C3)C=3	[3]
InChI Key	QJOYQAODZKIBDH-UHFFFAOYSA-N	[1] [4]

Molecular Structure

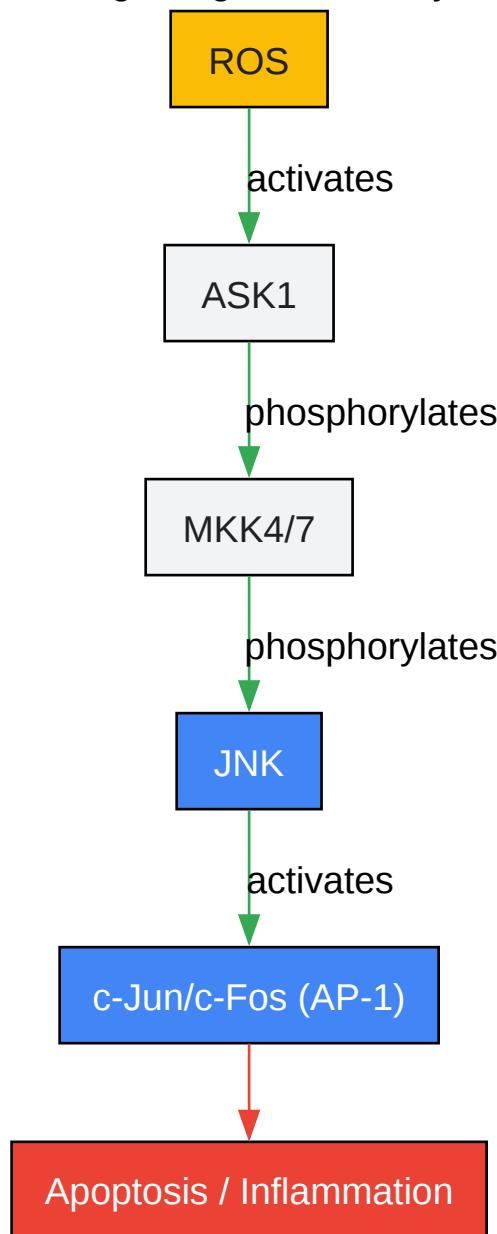
The molecular structure of **DTPD-Q** consists of a cyclohexadiene-1,4-dione core with two o-tolylamino groups substituted at the 2 and 5 positions.

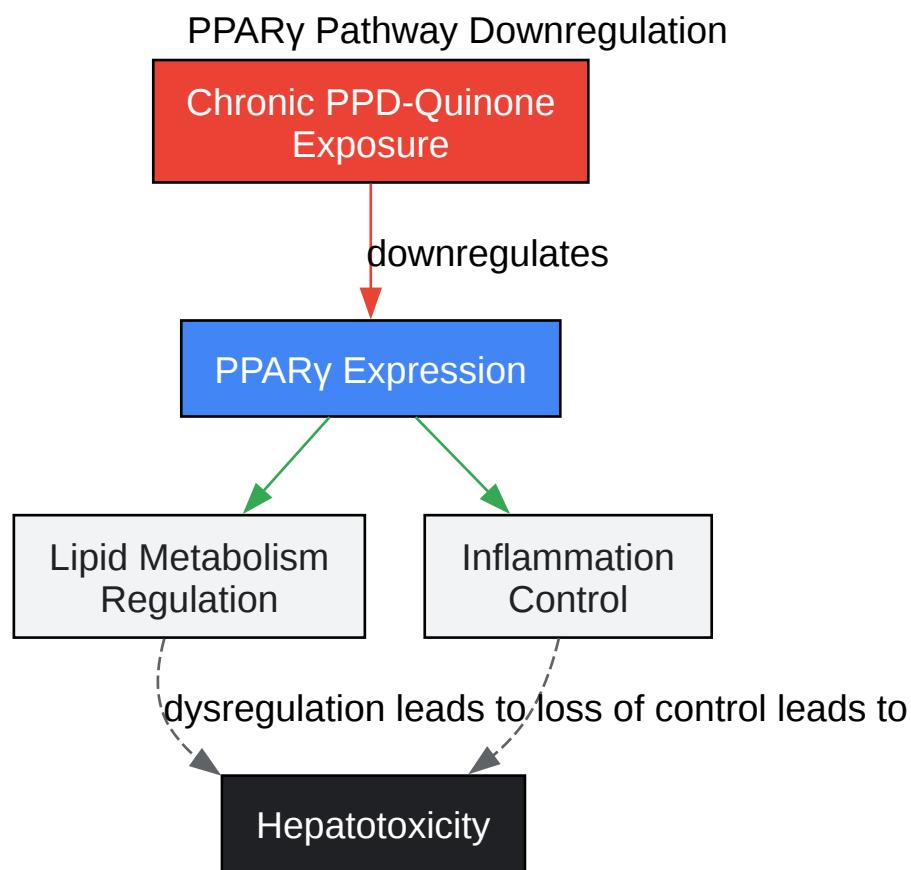
Biological Activity and Toxicity

DTPD-Q exhibits various biological activities, including the inhibition of cellular processes and the induction of oxidative stress. Its toxicity profile suggests it is less acutely toxic to some aquatic organisms compared to other p-phenylenediamine (PPD) quinones like 6PPD-Q.[\[1\]](#)[\[5\]](#)


Quantitative Biological Data

Assay / Endpoint	Organism / Cell Line	Value	Reference
Dynamin 1 Inhibition (IC ₅₀)	-	273 µM	[1]
Clathrin-Mediated Endocytosis Inhibition (IC ₅₀)	U2OS cells	120 µM	[1]
Acute Toxicity (EC ₅₀)	Vibrio fischeri	1.98 mg/L	[1]
96-hour Acute Lethality (LC ₅₀)	Rainbow trout (Oncorhynchus mykiss)	> 50 µg/L	[5]
Intestinal Permeability & ROS Production	Caenorhabditis elegans	Increased at 1 and 10 µg/ml	[1]


Signaling Pathway Involvement


While direct studies on **DTPD-Q** are limited, research on related PPD-quinones strongly suggests that their biological effects, including toxicity, are mediated through the induction of oxidative stress and subsequent disruption of key cellular signaling pathways.[\[5\]](#)[\[6\]](#) The generation of reactive oxygen species (ROS) through redox cycling is a primary mechanism.[\[6\]](#) This can trigger cascades involving the Nrf2 antioxidant response, and the pro-inflammatory NF-κB and MAPK pathways.[\[6\]](#)

Proposed Toxicity Workflow for PPD-Quinones

MAPK Signaling Activation by ROS

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. DTPD - Cayman Chemical bioscience.co.uk
- 3. DTPD-Q | Quinone Derivative | MedChemExpress medchemexpress.eu
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [DTPD-Q CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12373479#dtpd-q-cas-number-and-molecular-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com